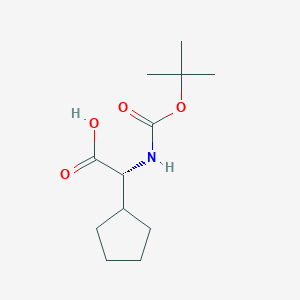
(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid
Vue d'ensemble
Description
“®-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid” is a chemical compound. It is a derivative of DAP and is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor . It has a similar structure to “®-2-((tert-Butoxycarbonyl)amino)propyl methanesulfonate” and "®-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid" .
Synthesis Analysis
The synthesis of such compounds involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Applications De Recherche Scientifique
Enantioselective Synthesis and Resolution
(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid and its derivatives are extensively used in enantioselective synthesis and resolution of constrained amino acids. For example, enantiomerically pure constrained cyclopropane analogs of phenylalanine have been synthesized using HPLC resolution of racemic precursors, highlighting the importance of these compounds in preparing optically pure compounds on a multigram scale (Jiménez et al., 2001).
Synthesis of Amino Acid Derivatives
The compound plays a crucial role in the synthesis of key intermediates of important biological molecules like Biotin, a water-soluble vitamin. It has been synthesized from L-cystine in an overall yield of 67% through steps including esterification and protection of amine and thiol (Qin et al., 2014).
Crystal and Molecular Structure Analysis
Studies involving the crystal and molecular structure and conformational analysis of derivatives of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid provide insights into the conformational energy and stability of these molecules. Such analyses are vital for understanding the properties of these compounds at a molecular level (Cetina et al., 2003).
Role in Solid-Phase Synthesis of Peptides
Derivatives of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid are used as handles in the solid-phase synthesis of peptide alpha-carboxamides. This illustrates the compound's utility in peptide synthesis and its stability under various conditions (Gaehde & Matsueda, 2009).
Applications in Asymmetric Dihydroxylation
The compound is used in asymmetric synthesis, such as the enantioselective synthesis of amino acids starting from enantiomerically enriched precursors. This method involves key reactions like direct preparation of sulfate by diol treatment, demonstrating its utility in precise synthetic processes (Alonso et al., 2005).
Chiroptical Properties in Polymer Synthesis
It is instrumental in synthesizing chiral methylpropargyl ester monomers containing amino acid moieties. These monomers are polymerized to yield polymers with significant molecular weights and specific rotation properties, indicating the compound's relevance in advanced polymer synthesis (Qu et al., 2009).
Propriétés
IUPAC Name |
(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSJQVRMQOLSAT-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442146 | |
| Record name | (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid | |
CAS RN |
156881-63-9 | |
| Record name | (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




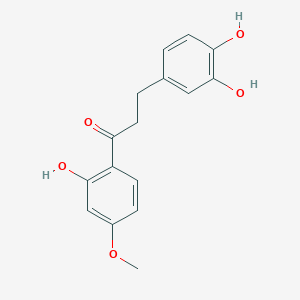
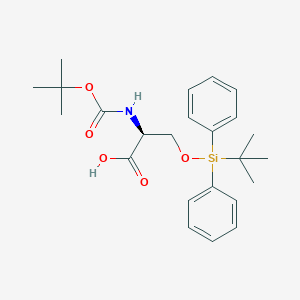
![4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B114499.png)
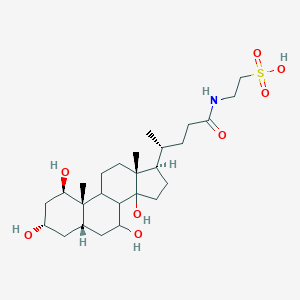

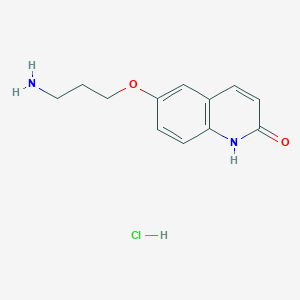
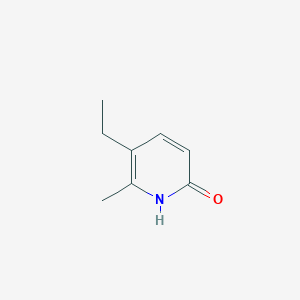

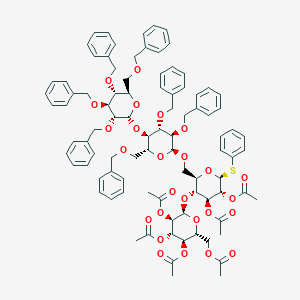
![N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide](/img/structure/B114517.png)
![7-(Acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphadodecane-1-aminium]](/img/structure/B114518.png)
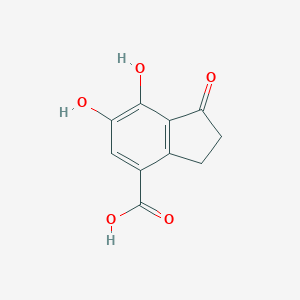
![4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol](/img/structure/B114527.png)